1-(1,3-Dioxolan-2-yl)-dodecan-2-one
Overview
Description
1-(1,3-Dioxolan-2-yl)-dodecan-2-one is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and are often used as intermediates in organic synthesis due to their stability and reactivity.
Mechanism of Action
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of the 1,3-dioxolane ring in “1-(1,3-Dioxolan-2-yl)-dodecan-2-one” could be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds and 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups such as THP ethers and TBDMS ethers .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-yl)-dodecan-2-one undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, OsO₄, and CrO₃/Py.
Reduction: Reducing agents such as H₂/Ni, Zn/HCl, and NaBH₄ are commonly used.
Substitution: Nucleophiles like RLi, RMgX, and RCuLi are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-dodecan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
1,2-Dioxolane: A related compound with a slightly different ring structure.
Uniqueness
1-(1,3-Dioxolan-2-yl)-dodecan-2-one is unique due to its specific structure, which imparts distinct reactivity and stability compared to other 1,3-dioxolanes . Its long alkyl chain also makes it particularly useful in applications requiring hydrophobic properties .
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)dodecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-14(16)13-15-17-11-12-18-15/h15H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNLPXPEQAJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291320 | |
Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-83-8 | |
Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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